molecular formula C10H12N2O3 B13631678 5-Methoxy-1-(pyrazin-2-yl)pentane-1,3-dione

5-Methoxy-1-(pyrazin-2-yl)pentane-1,3-dione

Cat. No.: B13631678
M. Wt: 208.21 g/mol
InChI Key: IABMIFQCUILLLB-UHFFFAOYSA-N
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Description

5-Methoxy-1-(pyrazin-2-yl)pentane-1,3-dione is an organic compound with the molecular formula C10H12N2O3 It is a derivative of pyrazine and is characterized by the presence of a methoxy group and a pentane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-(pyrazin-2-yl)pentane-1,3-dione typically involves the reaction of pyrazine derivatives with appropriate alkylating agents. One common method involves the alkylation of pyrazine with 5-methoxy-1,3-pentanedione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-(pyrazin-2-yl)pentane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 5-Methoxy-1-(pyrazin-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1-(pyrazin-2-yl)pentane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

5-Methoxy-1-(pyrazin-2-yl)pentane-1,3-dione is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, synthesis, and the implications of its biological activity based on existing research.

Chemical Structure and Synthesis

The compound this compound features a pyrazine ring, which is known for its diverse biological activities. The synthesis of this compound typically involves the reaction of appropriate pyrazine derivatives with diketones or similar precursors. Various synthetic pathways have been explored to optimize yield and purity, contributing to the compound's availability for biological evaluation.

Antimicrobial Properties

Research indicates that pyrazine derivatives often exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing a pyrazine moiety can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Antiviral Activity

Pyrazine derivatives have also been investigated for their antiviral properties. In particular, compounds similar to this compound have demonstrated activity against various viruses. For example, certain pyrazole derivatives have shown effectiveness as measles virus inhibitors with low EC50 values, indicating strong antiviral potential .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been studied in the context of cancer therapy. Pyrazine derivatives are often evaluated for their ability to induce apoptosis in cancer cells. In vitro studies suggest that this compound may influence cell cycle regulation and promote programmed cell death in specific cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazine ring and the diketone structure can significantly affect potency and selectivity against targeted pathogens or cancer cells. Research has shown that modifications can enhance both the efficacy and safety profile of such compounds .

Property Value
Molecular FormulaC10H12N2O3
Molecular Weight208.22 g/mol
Antimicrobial ActivityEffective against various bacteria
Antiviral ActivityActive against MeV with EC50 = 60 nM
CytotoxicityInduces apoptosis in cancer cells

Case Studies

Several studies highlight the biological activity of related pyrazine compounds:

  • Antimicrobial Efficacy : A study demonstrated that a series of pyrazine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that similar activities could be expected from this compound .
  • Antiviral Potential : Another investigation focused on the antiviral properties of pyrazole derivatives showed promising results against viral infections, reinforcing the potential applicability of this compound in antiviral drug development .
  • Cancer Therapeutics : Research exploring the cytotoxic effects of various pyrazine derivatives indicated that these compounds could serve as lead candidates for developing new anticancer agents due to their ability to induce apoptosis in tumor cells .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

5-methoxy-1-pyrazin-2-ylpentane-1,3-dione

InChI

InChI=1S/C10H12N2O3/c1-15-5-2-8(13)6-10(14)9-7-11-3-4-12-9/h3-4,7H,2,5-6H2,1H3

InChI Key

IABMIFQCUILLLB-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)CC(=O)C1=NC=CN=C1

Origin of Product

United States

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